molecular formula C9H10N2O2 B3361838 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carboxylic acid CAS No. 93587-44-1

6,7-Dihydro-3-amino-5H-2-pyrindine-4-carboxylic acid

Cat. No.: B3361838
CAS No.: 93587-44-1
M. Wt: 178.19 g/mol
InChI Key: DJWJPHYFDDXSJT-UHFFFAOYSA-N
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Description

6,7-Dihydro-3-amino-5H-2-pyrindine-4-carboxylic acid is a heterocyclic compound that features a pyrindine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrindine ring through cyclization reactions. For example, starting from a suitable precursor like a substituted aniline, the compound can be synthesized via a series of steps including nitration, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-3-amino-5H-2-pyrindine-4-carboxylic acid can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6,7-Dihydro-3-amino-5H-2-pyrindine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-3-amino-5H-2-pyrindine-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Share a similar heterocyclic structure and are known for their biological activities.

    Pyrimidine derivatives: Another class of heterocyclic compounds with comparable reactivity and applications.

Uniqueness

6,7-Dihydro-3-amino-5H-2-pyrindine-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-8-7(9(12)13)6-3-1-2-5(6)4-11-8/h4H,1-3H2,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWJPHYFDDXSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(C(=C2C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93587-44-1
Record name 5H-2-Pyrindine-4-carboxylic acid, 6,7-dihydro-3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093587441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-3-amino-5H-2-pyrindine-4-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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